

# In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Anticancer Agent 72 (Paluratide)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Anticancer agent 72 |           |
| Cat. No.:            | B12397534           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Anticancer Agent 72 (Paluratide, development code LUNA18) is an investigational, orally bioavailable, macrocyclic peptide designed as a pan-RAS inhibitor. It targets multiple RAS isoforms, including KRAS, NRAS, and HRAS, which are frequently mutated in various cancers. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Anticancer Agent 72, based on available preclinical and early-phase clinical data. The information presented herein is intended to support further research and development efforts in the field of targeted cancer therapy. While the development of Paluratide was discontinued due to a narrow therapeutic window, the data gathered provides valuable insights into the challenges and opportunities in targeting RAS-driven malignancies.

#### Introduction

The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cellular proliferation, differentiation, and survival. Somatic mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. These mutations lock the RAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, such as the MAPK and PI3K/AKT signaling cascades, thereby promoting tumorigenesis.



Anticancer Agent 72 (Paluratide) was developed to address the significant challenge of directly inhibiting RAS proteins, which were long considered "undruggable." As a cyclic peptide, it represents a novel therapeutic modality that combines the target specificity of biologics with the cell permeability and oral bioavailability of small molecules. This document summarizes the key PK/PD characteristics of Anticancer Agent 72 and outlines the experimental methodologies used to generate the presented data.

#### **Pharmacokinetics**

The pharmacokinetic profile of **Anticancer Agent 72** has been characterized in preclinical animal models and in an early-phase clinical trial. The key parameters are summarized in the tables below.

**Table 1: Preclinical Pharmacokinetic Parameters of** 

**Anticancer Agent 72** 

| Parameter                   | Value         | Species       | Route of<br>Administration |
|-----------------------------|---------------|---------------|----------------------------|
| Oral Bioavailability        | 21% - 47%     | Not Specified | Oral                       |
| Half-life (t½)              | Not Specified | Not Specified | Not Specified              |
| Cmax                        | Not Specified | Not Specified | Not Specified              |
| Tmax                        | Not Specified | Not Specified | Not Specified              |
| Clearance (CL)              | Not Specified | Not Specified | Not Specified              |
| Volume of Distribution (Vd) | Not Specified | Not Specified | Not Specified              |

# Table 2: Clinical Pharmacokinetic Study Design (Phase 1)



| Parameter               | Description                                                                                            |  |
|-------------------------|--------------------------------------------------------------------------------------------------------|--|
| Clinical Trial ID       | NCT05012618                                                                                            |  |
| Study Phase             | Phase 1                                                                                                |  |
| Study Design            | Dose-escalation and cohort expansion                                                                   |  |
| Patient Population      | Patients with locally advanced or metastatic solid tumors with documented RAS alterations              |  |
| Route of Administration | Oral                                                                                                   |  |
| Primary Objectives      | To evaluate the safety, pharmacokinetics, and pharmacodynamics of single-agent and combination therapy |  |

## **Pharmacodynamics**

The pharmacodynamic activity of **Anticancer Agent 72** is directly linked to its mechanism of action as a pan-RAS inhibitor.

**Table 3: In Vitro Pharmacodynamic Properties of** 

**Anticancer Agent 72** 

| Parameter                  | Value    | Target                          | Assay         |
|----------------------------|----------|---------------------------------|---------------|
| Dissociation Constant (Kd) | 0.043 nM | KRAS G12D                       | Not Specified |
| IC50                       | < 2.2 nM | KRAS G12D - SOS1<br>Interaction | Not Specified |

### **Preclinical and Clinical Activity**

Preclinical studies demonstrated significant cellular activity of **Anticancer Agent 72** against multiple cancer types with KRAS mutations, including colorectal, gastric, non-small cell lung, and pancreatic cancers.[1] The Phase 1 clinical trial (NCT05012618) was designed to assess the preliminary anti-tumor activity in patients with RAS-mutated solid tumors.[1] However, the development was discontinued due to a narrow therapeutic window observed in this study.[1]



#### **Mechanism of Action**

Anticancer Agent 72 functions as a pan-RAS inhibitor by binding with high affinity to multiple RAS isoforms. It effectively blocks the interaction between RAS and the guanine nucleotide exchange factor Son of Sevenless 1 (SOS1).[1] This inhibition prevents the exchange of GDP for GTP, thereby locking RAS in its inactive state and preventing the activation of downstream oncogenic signaling pathways.

#### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of **Anticancer Agent 72** in the RAS signaling pathway.



#### **Experimental Protocols**

Detailed experimental protocols for the preclinical and clinical evaluation of **Anticancer Agent 72** are not fully available in the public domain. However, based on standard practices in drug development, the following methodologies are likely to have been employed.

#### **In Vitro Assays**

- Binding Affinity Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry
  (ITC) would likely be used to determine the dissociation constant (Kd) of Anticancer Agent
  72 to various RAS isoforms.
- GTP-RAS Pulldown Assays: To assess the levels of active, GTP-bound RAS in cancer cell lines following treatment with Anticancer Agent 72.
- Cell Viability Assays: Standard assays such as MTT or CellTiter-Glo would be used to determine the cytotoxic and cytostatic effects of the agent on a panel of cancer cell lines with different RAS mutation statuses.
- Western Blotting: To analyze the phosphorylation status and expression levels of key proteins in the RAS downstream signaling pathways (e.g., p-ERK, p-AKT).

#### In Vivo Pharmacokinetic Studies

- Animal Models: Typically, rodents (mice, rats) and non-rodents (dogs, monkeys) are used.
- Dosing: Single and multiple doses administered via oral and intravenous routes.
- Sample Collection: Serial blood samples are collected at various time points post-dosing.
- Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental or compartmental analysis with software like WinNonlin.

#### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A generalized workflow for in vivo pharmacokinetic studies.

#### Conclusion

**Anticancer Agent 72** (Paluratide) represents a significant advancement in the challenging field of RAS-targeted therapies. Its novel macrocyclic peptide structure allows for oral bioavailability and potent inhibition of the RAS-SOS1 interaction. While its clinical development was halted



due to a narrow therapeutic window, the preclinical and early clinical data provide a valuable foundation for the future design and development of next-generation pan-RAS inhibitors. Further research focusing on optimizing the therapeutic index of such compounds is warranted to unlock the full potential of this therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Paluratide Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Anticancer Agent 72 (Paluratide)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397534#pharmacokinetics-and-pharmacodynamics-of-anticancer-agent-72]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com